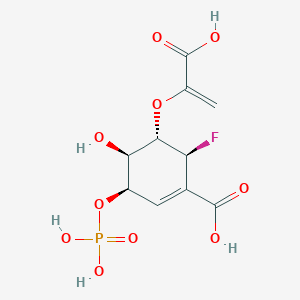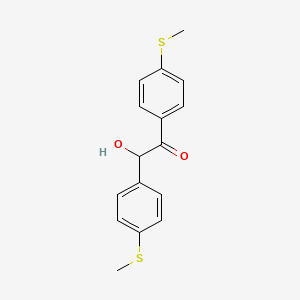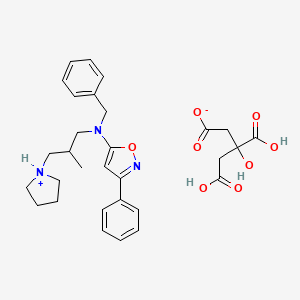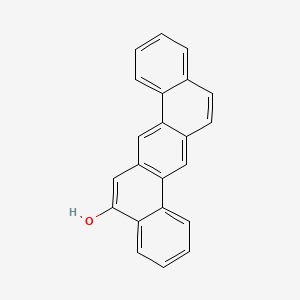
(6S)-6-fluoro-5-enolpyruvylshikimate 3-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-6-Fluoro-5-enolpyruvylshikimate 3-phosphate is a fluorinated derivative of 5-enolpyruvylshikimate 3-phosphate, a key intermediate in the shikimate pathway This pathway is crucial for the biosynthesis of aromatic amino acids in plants, fungi, and microorganisms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-fluoro-5-enolpyruvylshikimate 3-phosphate typically involves the fluorination of shikimic acid derivatives. One common method is the fluorination of shikimate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The resulting 6-fluoroshikimate is then converted to this compound through a series of enzymatic reactions involving 5-enolpyruvylshikimate 3-phosphate synthase .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the shikimate pathway, including 5-enolpyruvylshikimate 3-phosphate synthase. The fermentation broth is then processed to isolate and purify the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
(6S)-6-Fluoro-5-enolpyruvylshikimate 3-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated quinones.
Reduction: Reduction reactions can convert it to fluorinated shikimate derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Fluorinated quinones.
Reduction: Fluorinated shikimate derivatives.
Substitution: Various fluorinated shikimate analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
(6S)-6-Fluoro-5-enolpyruvylshikimate 3-phosphate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorinated aromatic compounds.
Biology: Studied for its role in the shikimate pathway and its effects on enzyme activity.
Medicine: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the shikimate pathway in pathogens.
Industry: Utilized in the production of herbicides and pesticides that target the shikimate pathway in plants.
Wirkmechanismus
The primary mechanism of action of (6S)-6-fluoro-5-enolpyruvylshikimate 3-phosphate involves the inhibition of 5-enolpyruvylshikimate 3-phosphate synthase. This enzyme is crucial for the conversion of shikimate-3-phosphate to 5-enolpyruvylshikimate-3-phosphate in the shikimate pathway. The fluorinated compound binds to the active site of the enzyme, preventing the formation of the product and thereby disrupting the biosynthesis of aromatic amino acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Shikimic Acid: A precursor in the shikimate pathway, lacking the fluorine atom.
5-Enolpyruvylshikimate 3-Phosphate: The non-fluorinated version of the compound.
Glyphosate: A herbicide that targets the same enzyme in the shikimate pathway.
Uniqueness
(6S)-6-Fluoro-5-enolpyruvylshikimate 3-phosphate is unique due to the presence of the fluorine atom, which enhances its binding affinity to 5-enolpyruvylshikimate 3-phosphate synthase. This modification increases its potency as an inhibitor compared to non-fluorinated analogs .
Eigenschaften
CAS-Nummer |
137330-49-5 |
|---|---|
Molekularformel |
C10H12FO10P |
Molekulargewicht |
342.17 g/mol |
IUPAC-Name |
(3R,4S,5S,6S)-5-(1-carboxyethenoxy)-6-fluoro-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H12FO10P/c1-3(9(13)14)20-8-6(11)4(10(15)16)2-5(7(8)12)21-22(17,18)19/h2,5-8,12H,1H2,(H,13,14)(H,15,16)(H2,17,18,19)/t5-,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
AAIVYKPLWJPTEA-ULAWRXDQSA-N |
Isomerische SMILES |
C=C(C(=O)O)O[C@H]1[C@@H]([C@@H](C=C([C@@H]1F)C(=O)O)OP(=O)(O)O)O |
Kanonische SMILES |
C=C(C(=O)O)OC1C(C(C=C(C1F)C(=O)O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)

![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-bis(furan-2-yl)thiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13738576.png)






![2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol](/img/structure/B13738614.png)


![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)
